molecular formula C33H34CaFN2O6+ B13423140 di(2-Hydroxy Atorvastatin-d5) Calcium Salt

di(2-Hydroxy Atorvastatin-d5) Calcium Salt

Cat. No.: B13423140
M. Wt: 618.7 g/mol
InChI Key: FMMSIVYEKYZYQS-FHADZASJSA-M
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Preparation Methods

The synthesis of di(2-Hydroxy Atorvastatin-d5) Calcium Salt involves multiple steps, starting from the parent compound atorvastatin. The deuterium labeling is achieved through specific chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions typically involve the use of deuterated reagents and solvents under controlled temperature and pressure . Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt undergoes various chemical reactions, including:

Scientific Research Applications

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt has a wide range of applications in scientific research:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of atorvastatin.

    Biology: Helps in studying the metabolic pathways and pharmacokinetics of atorvastatin.

    Medicine: Assists in the development of new cholesterol-lowering drugs by providing insights into the mechanism of action of atorvastatin.

    Industry: Utilized in quality control and assurance processes in pharmaceutical manufacturing.

Mechanism of Action

The mechanism of action of di(2-Hydroxy Atorvastatin-d5) Calcium Salt is similar to that of atorvastatin. It inhibits HMG-CoA reductase, the enzyme responsible for converting HMG-CoA to mevalonate, a precursor of cholesterol. This inhibition leads to a decrease in hepatic cholesterol levels, which in turn reduces the levels of low-density lipoprotein (LDL) cholesterol in the bloodstream. The molecular targets include the liver cells where the enzyme is predominantly active .

Comparison with Similar Compounds

Di(2-Hydroxy Atorvastatin-d5) Calcium Salt is unique due to its deuterium labeling, which provides enhanced stability and allows for precise quantification in analytical applications. Similar compounds include:

This compound’s uniqueness lies in its application as a stable isotope-labeled internal standard, which is crucial for accurate and reliable analytical measurements.

Properties

Molecular Formula

C33H34CaFN2O6+

Molecular Weight

618.7 g/mol

IUPAC Name

calcium;(3R,5R)-7-[2-(4-fluorophenyl)-4-[(2-hydroxyphenyl)carbamoyl]-3-(2,3,4,5,6-pentadeuteriophenyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C33H35FN2O6.Ca/c1-20(2)31-30(33(42)35-26-10-6-7-11-27(26)39)29(21-8-4-3-5-9-21)32(22-12-14-23(34)15-13-22)36(31)17-16-24(37)18-25(38)19-28(40)41;/h3-15,20,24-25,37-39H,16-19H2,1-2H3,(H,35,42)(H,40,41);/q;+2/p-1/t24-,25-;/m1./s1/i3D,4D,5D,8D,9D;

InChI Key

FMMSIVYEKYZYQS-FHADZASJSA-M

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=C(N(C(=C2C(=O)NC3=CC=CC=C3O)C(C)C)CC[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=C(C=C4)F)[2H])[2H].[Ca+2]

Canonical SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4O.[Ca+2]

Origin of Product

United States

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